molecular formula C10H6FNO B2885436 5-Fluoro-2H-chromene-3-carbonitrile CAS No. 1512308-03-0

5-Fluoro-2H-chromene-3-carbonitrile

Cat. No.: B2885436
CAS No.: 1512308-03-0
M. Wt: 175.162
InChI Key: JXNYUJRJDNCUQH-UHFFFAOYSA-N
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Description

5-Fluoro-2H-chromene-3-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C₁₀H₆FNO and a molecular weight of 175.16 g/mol This compound is characterized by the presence of a fluorine atom at the 5-position of the chromene ring and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde derivatives with malononitrile in the presence of a base such as piperidine . The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the chromene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of 5-fluoro-2H-chromene-3-amine.

    Substitution: Formation of various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2H-chromene-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2H-chromene-3-carbonitrile is unique due to the presence of both the fluorine atom and the cyano group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the cyano group provides a site for further chemical modifications.

Properties

IUPAC Name

5-fluoro-2H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNYUJRJDNCUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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